

Comparative Mass Spectrometry Fragmentation Guide: C₇H₁₁N₃O Isomers

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-4-yl)morpholine

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Focus: Distinguishing N-Acetylhistamine from Synthetic Analogues

Executive Summary

The molecular formula C₇H₁₁N₃O (Exact Mass: 153.0902 Da) represents a diverse chemical space containing both endogenous metabolites and synthetic drug intermediates.^[1] The primary challenge in analytical workflows is distinguishing N-Acetylhistamine, a common histamine metabolite, from isobaric synthetic impurities or drug candidates such as 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine.

This guide establishes a self-validating fragmentation logic to differentiate these isomers based on Collision-Induced Dissociation (CID) behavior.

- N-Acetylhistamine is characterized by a diagnostic Neutral Loss of Ketene (42 Da).
- Synthetic Isomers (e.g., Oxetanes) are characterized by Ring Opening and Formaldehyde Loss (30 Da).

Structural Comparison & Ionization Logic

Before fragmentation, understanding the protonation sites is essential for predicting bond cleavage.

Feature	N-Acetylhistamine	Synthetic Isomer (e.g., Pyrazole-Oxetane)
Structure Class	Acetylated Biogenic Amine	Heterocyclic Amine / Ether
Functional Groups	Imidazole, Amide (Acetamide)	Pyrazole, Oxetane, Primary Amine
Protonation Site	Imidazole Ring Nitrogen (pKa ~7.0)	Primary Amine or Pyrazole Nitrogen
Precursor Ion [M+H] ⁺	m/z 154.09	m/z 154.09
Fragmentation Driver	Charge-remote rearrangement (Amide)	Charge-proximal ring strain relief

Fragmentation Pathways & Mechanisms

A. N-Acetylhistamine: The "Ketene Loss" Signature

The fragmentation of N-acetylated amines is dominated by the stability of the amide bond and the imidazole ring.

- Primary Pathway (m/z 154 → 112): The protonated molecular ion undergoes a McLafferty-type rearrangement or a four-centered elimination, leading to the loss of a neutral Ketene (C₂H₂O, 42 Da) molecule. This yields the protonated histamine ion at m/z 112.
- Secondary Pathway (m/z 112 → 95): The nascent histamine ion loses Ammonia (NH₃, 17 Da) from the side chain, generating the vinyl-imidazole cation at m/z 95.
- Diagnostic Value: The -42 Da loss is highly specific to N-acetyl groups and serves as a "fingerprint" for this metabolite.

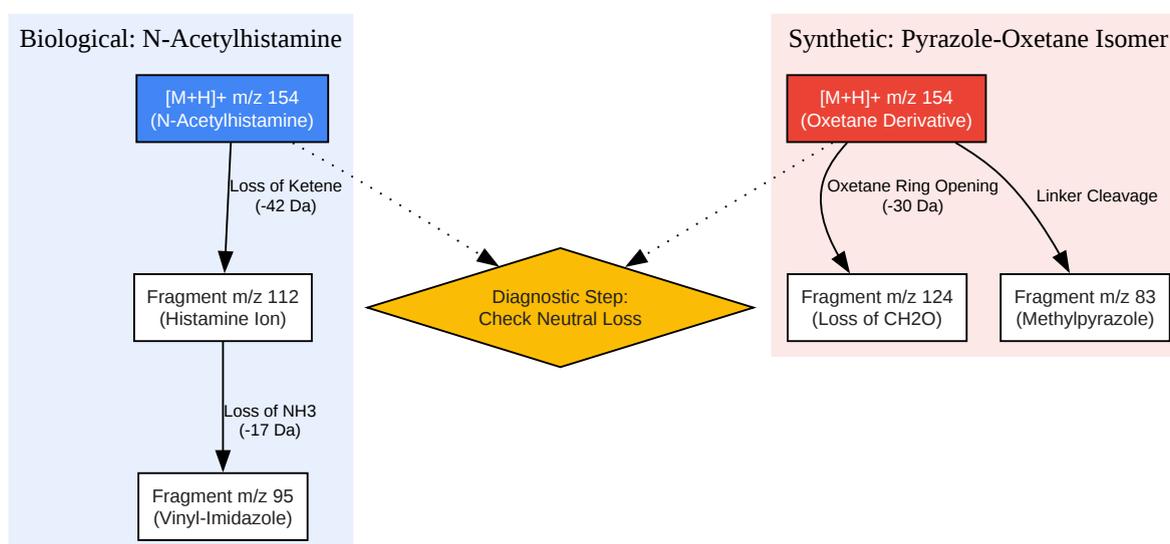
B. Synthetic Isomer (Pyrazole-Oxetane): The "Ring Opening" Signature

Synthetic isomers containing strained rings (like oxetanes) or different heterocycles (pyrazoles) fragment via high-energy ring opening.

- Primary Pathway (m/z 154 \rightarrow 124): The oxetane ring relieves strain by ejecting Formaldehyde (CH_2O , 30 Da), a common pathway for cyclic ethers. This produces a fragment at m/z 124.
- Alternative Pathway (m/z 154 \rightarrow 83/82): Cleavage of the linker between the rings often yields the stable 1-Methylpyrazole cation at m/z 81-83.
- Diagnostic Value: The absence of the -42 Da loss and the presence of -30 Da (CH_2O) or -56 Da ($\text{C}_3\text{H}_4\text{O}$) losses confirm the synthetic origin.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the divergent fragmentation pathways of the two isomers, providing a visual logic map for identification.



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Caption: Divergent fragmentation pathways of $\text{C}_7\text{H}_{11}\text{N}_3\text{O}$ isomers. Left (Blue): N-Acetylhistamine proceeds via characteristic Ketene loss. Right (Red): Synthetic oxetane

derivatives fragment via ring opening.

Experimental Data Summary

The following table summarizes the key diagnostic ions observed in ESI-MS/MS (Positive Mode) at 20-30 eV collision energy.

Parameter	N-Acetylhistamine (Biological)	Synthetic Isomer (Oxetane/Pyrazole)
Precursor Ion (m/z)	154.09	154.09
Base Peak (m/z)	95 (Vinyl-imidazole)	83 (Methylpyrazole) or 124
Diagnostic Neutral Loss	42 Da (Ketene)	30 Da (Formaldehyde)
Key Fragment 1	112 (Histamine)	124 (Ring Opening)
Key Fragment 2	95 (Imidazole core)	83 (Heterocycle core)
Retention Time (RP-LC)	Early eluting (Polar)	Late eluting (Less Polar)

Protocol for Differentiation

- Source Conditions: ESI Positive mode, Capillary Voltage 3.0 kV.
- Precursor Selection: Isolate m/z 154.1 ± 0.5 Da.
- Collision Energy: Ramp from 10 to 40 eV to observe the breakdown curve.
 - Observation: If m/z 112 appears at low energy (10-15 eV), confirm N-Acetylhistamine.
 - Observation: If m/z 124 or 136 appears, suspect Synthetic Isomer.
- Confirmation: Monitor the m/z 95 ion. Its high abundance at >25 eV confirms the imidazole core of the histamine derivative.

References

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